1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene

Physical property Handling Formulation

1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene (CAS 2385991-21-7) is a tetra-substituted halogenated benzene derivative bearing chloro, ethoxy, fluoro, and iodo substituents at the 1, 2, 5, and 3 positions, respectively, with a molecular formula of C₈H₇ClFIO and a molecular weight of 300.49 g·mol⁻¹. The compound belongs to the polyhalogenated aryl iodide class and is primarily supplied as a research intermediate for synthetic organic chemistry, with a typical commercial purity of ≥95% and requiring stabilization with a copper chip.

Molecular Formula C8H7ClFIO
Molecular Weight 300.49 g/mol
Cat. No. B8258668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene
Molecular FormulaC8H7ClFIO
Molecular Weight300.49 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1I)F)Cl
InChIInChI=1S/C8H7ClFIO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3
InChIKeySZFUXTKXYDMWNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene: Core Identity and Procurement Baseline


1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene (CAS 2385991-21-7) is a tetra-substituted halogenated benzene derivative bearing chloro, ethoxy, fluoro, and iodo substituents at the 1, 2, 5, and 3 positions, respectively, with a molecular formula of C₈H₇ClFIO and a molecular weight of 300.49 g·mol⁻¹ [1]. The compound belongs to the polyhalogenated aryl iodide class and is primarily supplied as a research intermediate for synthetic organic chemistry, with a typical commercial purity of ≥95% and requiring stabilization with a copper chip . Its computed XLogP3 of 3.6 and topological polar surface area of 9.2 Ų position it within the lipophilicity window relevant to medicinal chemistry building blocks [1].

Why Regioisomeric or Halo-Swapped Analogs Cannot Substitute 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene


Among the at least seven commercially listed C₈H₇ClFIO regioisomers, the precise substitution topology of 1-chloro-2-ethoxy-5-fluoro-3-iodobenzene—specifically the iodine at position 3 flanked ortho by an electron-donating ethoxy group and ortho by an electron-withdrawing chlorine—creates a unique electronic microenvironment that directly governs the rate and selectivity of metal-catalyzed oxidative addition [1]. In sequential cross-coupling strategies exploiting the reactivity gradient I > Cl ≫ F, a different regioisomer would alter both the electronic bias for the initial C–I bond activation and the steric accessibility for subsequent C–Cl functionalization, fundamentally changing the synthetic outcome [2]. Furthermore, regioisomers differ in physical state (liquid vs. solid), predicted boiling point, and whether copper-chip stabilization is required during storage, making direct interchange technically and economically unsound.

Quantitative Differentiation Evidence for Sourcing 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene Over Its Closest Analogs


Physical State: Liquid vs. Solid Regioisomer for Streamlined Dispensing and Formulation

1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene is supplied and stored as a liquid at ambient temperature, as documented by the Macklin vendor specification listing '状态:液体' (state: liquid) with recommended storage at room temperature under inert gas [1]. In contrast, the regioisomer 5-chloro-2-ethoxy-1-fluoro-3-iodobenzene (CAS 2384482-95-3) is described as 'expected to be a solid at room temperature' . This physical-state difference has direct implications for automated liquid handling, syringe-based dispensing, and solvent-free reaction setups where dissolution of a solid would introduce an additional process step.

Physical property Handling Formulation

Procurement Cost Advantage: Up to 5.4× Lower Price vs. Closest Regioisomeric Analogs

Comparative pricing data from a multi-vendor aggregation platform reveals a substantial cost advantage for the target regioisomer. 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene is listed at $168.00/g (1PlusChem, 95% purity with copper stabilizer) [1], whereas 1-chloro-5-ethoxy-2-fluoro-3-iodobenzene (CAS 2384652-38-2) is priced at €659.60/g from abcr, representing an approximately 4.6-fold premium at prevailing exchange rates [2]. The regioisomer 1-chloro-2-ethoxy-4-fluoro-5-iodobenzene (CAS 2386705-07-1) is listed at $800.00/g from Aaron [3], a 4.8-fold premium over the target compound. This price differential reflects the differing synthetic accessibility of each substitution pattern and directly impacts the cost of building block procurement for multi-step synthesis programs.

Procurement cost Budget optimization Scale-up

Regiochemical Ortho-Substituent Environment Governs Oxidative Addition Kinetics at the C–I Bond

In 1-chloro-2-ethoxy-5-fluoro-3-iodobenzene, the iodine at position 3 is flanked ortho by an electron-donating ethoxy group (σₚ⁺ ≈ −0.78) and ortho by an electron-withdrawing chlorine (σₘ ≈ 0.37). This asymmetric electronic environment is distinct from all other C₈H₇ClFIO regioisomers, where the iodine may be flanked by two electron-withdrawing halogens or positioned para to the ethoxy group. Kinetic studies on ortho-substituted aryl halides have demonstrated that an ortho-CH₂OMe group (a structural and electronic analog of ortho-OEt) retards the oxidative addition rate of iodobenzene to Pd⁰(PPh₃)₄ by a measurable factor relative to the unsubstituted or meta-substituted case [1]. The magnitude of this ortho-effect is expected to differ between regioisomers depending on whether the ortho substituent to iodine is electron-donating (OEt) or electron-withdrawing (Cl, F), providing a regioisomer-dependent handle for tuning the first step of a sequential cross-coupling sequence [2].

Cross-coupling Oxidative addition Regioselectivity Sequential functionalization

Iodine-vs.-Chlorine Reactivity Gradient Enables Predictable Sequential Derivatization

The co-occurrence of iodine, chlorine, and fluorine on the same benzene ring in 1-chloro-2-ethoxy-5-fluoro-3-iodobenzene provides a well-established reactivity hierarchy for palladium-catalyzed cross-coupling: C–I ≫ C–Cl ≫ C–F. Comparative studies have shown that the oxidative addition of aryl iodides to Pd⁰ proceeds 10³ to 10⁵ times faster than that of the corresponding aryl chlorides under identical conditions, while aryl fluorides are essentially inert [1]. This intrinsic gradient allows the iodine to be selectively addressed in a first coupling step (e.g., Suzuki, Sonogashira, or Heck), followed by a second, orthogonal coupling at the chlorine position using a more active catalyst system [2]. Among the C₈H₇ClFIO regioisomeric family, only those bearing iodine and chlorine (and not bromine) offer this specific I/Cl orthogonal pairing; the bromo analog 1-bromo-2-ethoxy-5-fluoro-3-iodobenzene (CAS 2383903-79-3, MW 344.95) introduces a third reactive halogen (Br) whose oxidative addition rate is intermediate between I and Cl, complicating chemoselectivity and potentially reducing the yield of the mono-coupled intermediate.

Sequential coupling Chemoselectivity Synthetic planning

Lipophilicity (XLogP3 = 3.6) Within the Optimal Window for Drug-Like Building Blocks

The computed XLogP3 of 1-chloro-2-ethoxy-5-fluoro-3-iodobenzene is 3.6, as derived from the PubChem database [1]. This value falls within the generally accepted optimal range for oral drug-like properties (1 < logP < 5, with a median of ~3.5 for marketed oral drugs). The presence of the ethoxy group (contributing approximately +0.4 to +0.6 log units relative to a methoxy analog) and the three halogen atoms collectively tune the lipophilicity to this window. While directly computed XLogP3 data for the C₈H₇ClFIO regioisomers are not available in PubChem, the positional rearrangement of the same substituents is expected to produce modest but measurable differences in logP due to variations in dipole moment and molecular shape, which can affect chromatographic retention and membrane permeability in biological assays.

Drug discovery Lipophilicity Lead optimization ADME

Copper-Chip Stabilization as an Indicator of Iodine Lability and Quality Assurance

Multiple vendors of 1-chloro-2-ethoxy-5-fluoro-3-iodobenzene explicitly specify stabilization with a copper chip ('stabilized with Copper chip') as part of the purity specification (95% + stabilizer) . This indicates that the aryl C–I bond in this specific substitution pattern is susceptible to homolytic or heterolytic cleavage under ambient storage conditions, releasing iodine that is scavenged by the copper metal. In contrast, the regioisomer 5-chloro-2-ethoxy-1-fluoro-3-iodobenzene (CAS 2384482-95-3) is sold by the same supplier (AKSci) with a simpler 'Store at room temperature' specification and no mention of copper stabilization , suggesting greater intrinsic thermal stability of its C–I bond. The explicit stabilization requirement for the target compound serves as both a quality marker (ensuring the material retains ≥95% purity upon delivery) and a handling consideration (the copper chip should remain in the storage container).

Stability Storage Quality assurance Procurement specification

Optimal Deployment Scenarios for 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene Based on Differentiated Evidence


Sequential Orthogonal Cross-Coupling in Medicinal Chemistry Library Synthesis

The well-established reactivity gradient I ≫ Cl ≫ F in 1-chloro-2-ethoxy-5-fluoro-3-iodobenzene makes it an ideal scaffold for building diversified biaryl or aryl-alkyne libraries via sequential Pd-catalyzed couplings. A first Suzuki-Miyaura coupling at the iodine position (position 3) can install an aryl or heteroaryl group under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), exploiting the ortho-ethoxy group's electronic influence on the oxidative addition step [1]. The chlorine at position 1 can then be addressed in a second, orthogonal coupling (e.g., Buchwald-Hartwig amination or a second Suzuki coupling using a more active catalyst such as Pd/CyJohnPhos) to introduce a second point of diversity [2]. The liquid physical state of the compound facilitates precise dispensing in parallel synthesis formats [3], while the copper-stabilized formulation ensures the C–I bond integrity is preserved during storage between library synthesis campaigns .

Cost-Efficient Scale-Up of a Key Intermediate for Agrochemical Lead Optimization

For agrochemical discovery programs requiring multi-gram quantities of a polyhalogenated aryl ether building block, the approximately 4.6–5.4× price advantage of 1-chloro-2-ethoxy-5-fluoro-3-iodobenzene over its closest regioisomeric analogs [1] directly reduces the cost of the intermediate by 75–80%. When a synthetic route calls for an iodine-bearing aryl ether with a chlorine handle for late-stage diversification, selecting this specific regioisomer—rather than, for example, 1-chloro-2-ethoxy-4-fluoro-5-iodobenzene at $800.00/g—can translate to savings of several thousand dollars per 10-gram campaign [2]. The established I/Cl chemoselectivity ensures that this cost advantage does not come at the expense of synthetic versatility [3].

Fragment-Based Drug Discovery Requiring a Lipophilic Halogenated Aryl Iodide Core

The computed XLogP3 of 3.6 positions 1-chloro-2-ethoxy-5-fluoro-3-iodobenzene favorably within the lipophilicity range preferred for fragment-based screening libraries [1]. The ethoxy group provides a balance between lipophilicity (for target binding) and hydrogen-bond acceptor capacity (HBA count = 2), while the fluorine atom can serve as a metabolic blocking group or a ¹⁹F NMR probe for binding assays. The iodine serves as both a synthetic handle for fragment elaboration via cross-coupling and a potential halogen-bond donor for target engagement. The compound's physical state as a liquid simplifies the preparation of DMSO-d₆ stock solutions for fragment screening at typical concentrations (50–100 mM) [2].

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